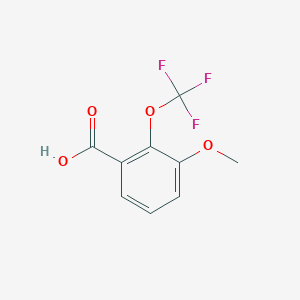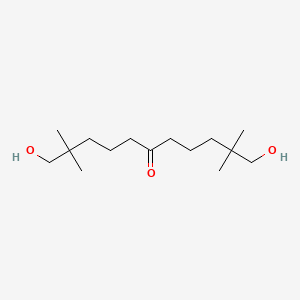
2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline is an organic compound with the molecular formula C17H18N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline typically involves the reaction of 4-(pyridin-3-yl)aniline with acetone under acidic conditions. The reaction proceeds through a cyclization process, forming the quinoline ring system. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4-Trimethyl-6-(3-(trifluoromethyl)phenyl)-1H-quinoline
- 2,2,4-Trimethyl-6-pyrrolidin-1-yl-1H-1,5-naphthyridine
- 2,2,4-Trimethyl-6-propan-2-yloxy-1H-quinoline
Uniqueness
2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline is unique due to its specific structural features, such as the presence of both a quinoline and a pyridine ring. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and utility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
179894-41-8 |
|---|---|
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
2,2,4-trimethyl-6-pyridin-3-yl-1H-quinoline |
InChI |
InChI=1S/C17H18N2/c1-12-10-17(2,3)19-16-7-6-13(9-15(12)16)14-5-4-8-18-11-14/h4-11,19H,1-3H3 |
InChI-Schlüssel |
RMSNVIWGYBXMGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC2=C1C=C(C=C2)C3=CN=CC=C3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




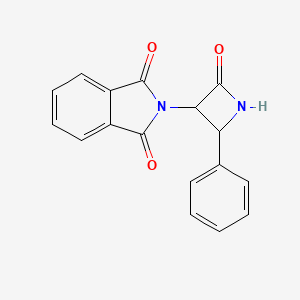
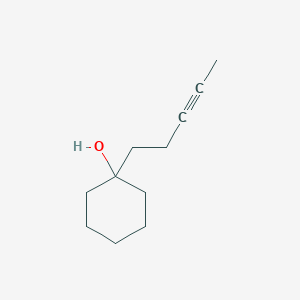
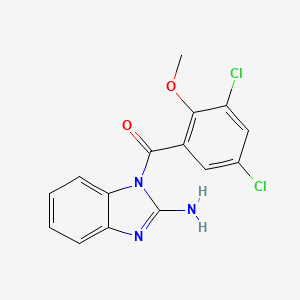
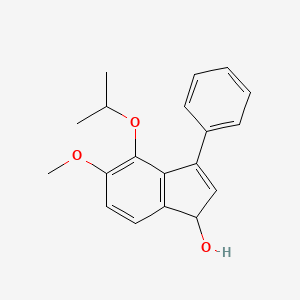
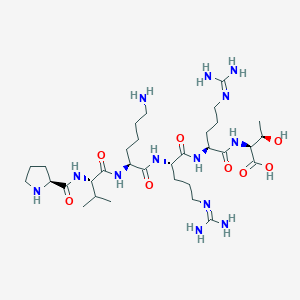
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
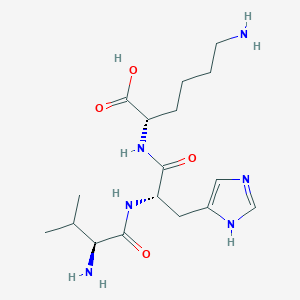
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
